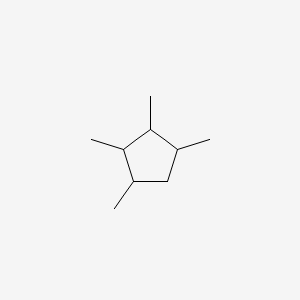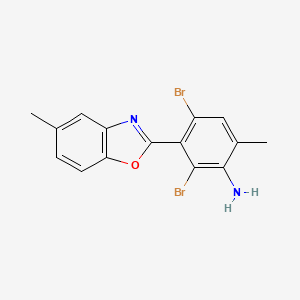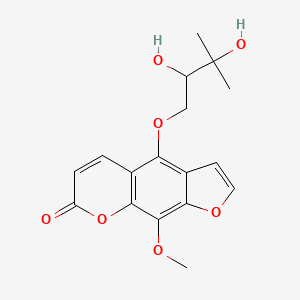![molecular formula C26H25BrN6O5S2 B13798659 benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-BMAC, also known as (6R,7S)-7-[(Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a bromoacetyl group, a methoxy group, and a tetrazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-BMAC involves multiple steps, starting with the preparation of the core bicyclic structureThe final step involves the attachment of the tetrazole ring, which is achieved through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 7-BMAC typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 7-BMAC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of 7-BMAC, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
7-BMAC has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-BMAC involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methoxy group and tetrazole ring contribute to the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Cefotaxime: A third-generation cephalosporin antibiotic with a similar core structure.
Ceftriaxone: Another third-generation cephalosporin with a broader spectrum of activity.
Cefepime: A fourth-generation cephalosporin with enhanced stability against beta-lactamases
Uniqueness: 7-BMAC is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromoacetyl group allows for covalent modification of proteins, while the methoxy group enhances its stability and the tetrazole ring improves its bioavailability .
Eigenschaften
Molekularformel |
C26H25BrN6O5S2 |
|---|---|
Molekulargewicht |
645.6 g/mol |
IUPAC-Name |
benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H25BrN6O5S2/c1-32-25(29-30-31-32)40-15-18-14-39-24-26(37-2,28-19(34)13-27)23(36)33(24)20(18)22(35)38-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21,24H,13-15H2,1-2H3,(H,28,34)/t24-,26+/m0/s1 |
InChI-Schlüssel |
YSKWRKCZWZYJBT-AZGAKELHSA-N |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@H]([C@](C3=O)(NC(=O)CBr)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CBr)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



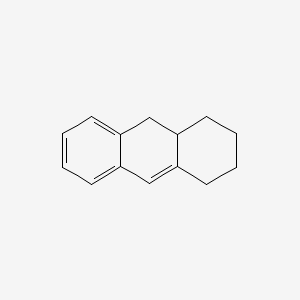
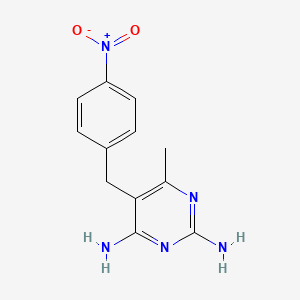
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

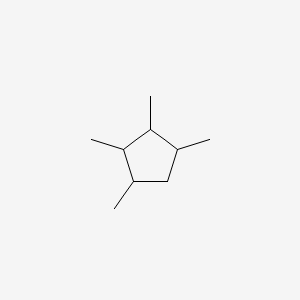
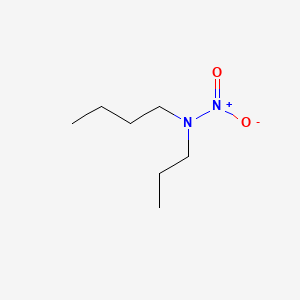
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
